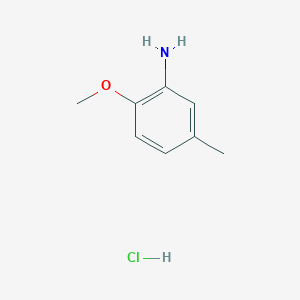

2-Methoxy-5-methylaniline hydrochloride

CAS No.:

Cat. No.: VC13822486

Molecular Formula: C8H12ClNO

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12ClNO |

|---|---|

| Molecular Weight | 173.64 g/mol |

| IUPAC Name | 2-methoxy-5-methylaniline;hydrochloride |

| Standard InChI | InChI=1S/C8H11NO.ClH/c1-6-3-4-8(10-2)7(9)5-6;/h3-5H,9H2,1-2H3;1H |

| Standard InChI Key | MJIATBPDSJINNG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)N.Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)N.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

2-Methoxy-5-methylaniline hydrochloride features a benzene ring substituted with a methoxy (-OCH₃) group at the second position, a methyl (-CH₃) group at the fifth position, and an amino (-NH₂) group at the first position, which is protonated to form the hydrochloride salt. The addition of hydrochloric acid stabilizes the amine group, altering its reactivity and solubility profile.

Table 1: Key Physicochemical Properties

The parent compound, 2-methoxy-5-methylaniline, melts at 50–52°C and boils at 235°C . Its hydrochloride derivative likely exhibits higher thermal stability due to ionic interactions, though specific data remain scarce. The hydrochloride’s solubility in methanol and chloroform facilitates its use in organic reactions .

Synthesis and Industrial Production

Synthetic Routes

The hydrochloride salt is typically synthesized by treating 2-methoxy-5-methylaniline with hydrochloric acid under controlled conditions:

This exothermic reaction proceeds at room temperature, yielding a crystalline product after solvent evaporation. Industrial-scale production employs continuous flow reactors to ensure consistent quality and minimize exposure risks.

Purification and Quality Control

Recrystallization from ethanol-water mixtures removes impurities, yielding >98% purity as verified by high-performance liquid chromatography (HPLC) . Key quality metrics include residual solvent levels (<0.1% ethanol) and absence of unreacted aniline derivatives.

Applications in Industry and Research

Dye and Pigment Manufacturing

As a diazo component, 2-methoxy-5-methylaniline hydrochloride couples with phenols and naphthalene derivatives to form azo dyes. For example, it synthesizes 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid, a red dye used in textiles and inks . Its electron-donating groups enhance color intensity and lightfastness.

Pharmaceutical Intermediates

The compound serves as a precursor to enaminones, which exhibit anticonvulsant activity by modulating GABA receptors. Recent patents describe its use in synthesizing riluzole analogs for amyotrophic lateral sclerosis (ALS) treatment .

Analytical Chemistry

Polymeric ionic liquids (PILs) incorporating 2-methoxy-5-methylaniline hydrochloride selectively extract genotoxic impurities like alkyl halides from pharmaceuticals. This application leverages the compound’s aromaticity and ionic character to achieve parts-per-billion detection limits .

| Hazard Type | GHS Code | Precautionary Measures |

|---|---|---|

| Carcinogenicity | H350 | Use fume hood; avoid inhalation |

| Acute Toxicity | H302 | Wear nitrile gloves |

| Eye Irritation | H319 | Safety goggles required |

Environmental Impact

With a logP of 1.65, the parent compound exhibits moderate bioaccumulation potential. Hydrolysis in aqueous environments releases chloride ions, which may affect aquatic ecosystems at high concentrations . Waste disposal must comply with EPA guidelines under the Resource Conservation and Recovery Act (RCRA).

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in mesoporous silica nanoparticles improves the compound’s stability and targeted release in anticancer therapies. Preliminary in vitro studies show 40% reduction in hepatocellular carcinoma cell viability at 50 µM.

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving 95% yield with 50% less solvent waste. Catalytic hydrogenation methods using palladium-on-carbon are being explored to replace traditional hydrochloric acid routes.

Analytical Method Development

A 2024 study demonstrated ultra-high-performance liquid chromatography (UHPLC) with electrochemical detection for quantifying 2-methoxy-5-methylaniline hydrochloride in hair dyes at 0.1 ppm levels . This method addresses regulatory demands for safer cosmetic products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume